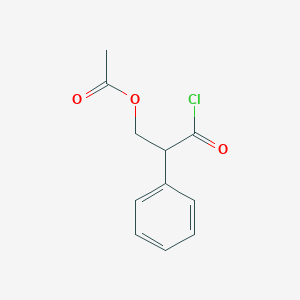

Acetyltropylic chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetyltropylic chloride is an organic compound with the molecular formula C11H11ClO3 . It is used as an intermediate in the production of anisodamine hydrobromide .

Synthesis Analysis

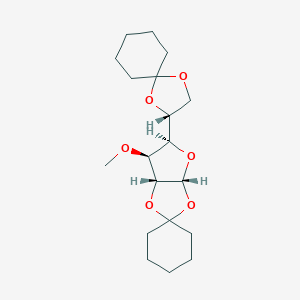

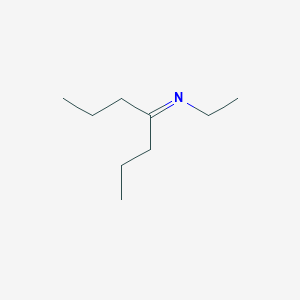

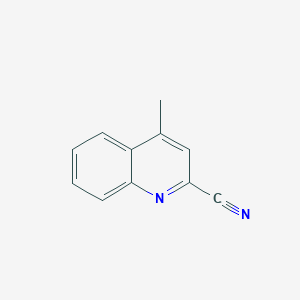

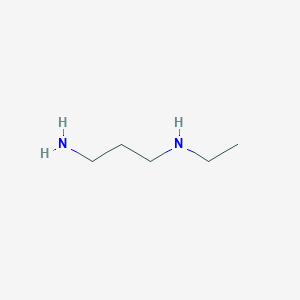

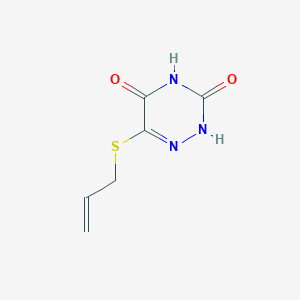

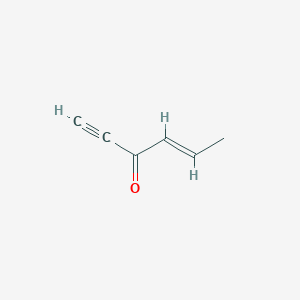

The synthesis of Acetyltropylic chloride involves acylating hydroxyl groups with acetyl chloride using tropic acid. The product is then prepared from thionyl chloride to form acyl chloride from the carboxyl groups . A detailed synthesis process can be found in various literature .Molecular Structure Analysis

The molecular structure of Acetyltropylic chloride consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact mass of the molecule is 226.04000 .Physical And Chemical Properties Analysis

Acetyltropylic chloride is characterized by a molecular weight of 226.66, a density of 1.228, a boiling point of 319°C, and a flash point of 131°C .Wissenschaftliche Forschungsanwendungen

Esterification of Acetic Acid

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of esters.

Summary of the Application

Acetyltropylic chloride can be used in the esterification of acetic acid . This process is crucial in the production of esters, which are compounds formed by replacing the hydrogen of an acid by an alkyl or other organic group. They are widely used in a variety of applications, including the production of plastics, resins, and synthetic fibers .

Methods of Application

The esterification process involves the reaction of acetic acid with an alcohol in the presence of a catalyst. In the laboratory, this is often carried out with a strong acid or base as a catalyst . The reaction is highly reversible, and to obtain good yields of the ester, an excess of acetic acid can be used .

Results or Outcomes

The result of this process is the formation of an ester. For example, the esterification of acetic acid with isopentyl alcohol results in the formation of isopentyl acetate, an ester with the flavor of banana .

Chlor-Alkali Industry

Specific Scientific Field

This application is related to Industrial Chemistry , specifically in the chlor-alkali industry.

Summary of the Application

While the specific role of Acetyltropylic chloride in the chlor-alkali industry is not explicitly mentioned in the sources, the chlor-alkali process is a significant industrial process for the electrolysis of sodium chloride solutions . It is the technology used to produce chlorine and sodium hydroxide, which are commodity chemicals required by industry .

Methods of Application

The chlor-alkali process involves the electrolysis of sodium chloride solutions. The industry has been upgraded from mercury, diaphragm electrolytic cell, to ion exchange membrane (IEM) electrolytic cells .

Results or Outcomes

The chlor-alkali process results in the production of chlorine and sodium hydroxide. Chlorine has been used in a variety of applications, including the production of building materials such as polyvinyl chloride, organic synthesis, metallurgy, water treatment, and the manufacture of titanium dioxide . Sodium hydroxide is also a common chemical raw material that is widely used in the production of detergents, herbicides, pesticides, medicines, plastics, and soaps .

Friedel-Crafts Acetylations

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the Friedel-Crafts acetylation reactions.

Summary of the Application

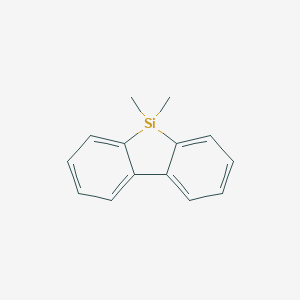

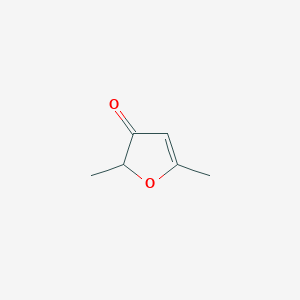

Acetyltropylic chloride can be used in Friedel-Crafts acetylation reactions . This reaction is a method of introducing an acetyl group into an aromatic compound .

Methods of Application

The reaction involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution . The acetyl group from the acetyltropylic chloride is introduced into the aromatic ring .

Results or Outcomes

The result of this process is the formation of an acetylated aromatic compound . This reaction is widely used in the synthesis of various organic compounds .

Synthesis of Acid Halides

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of acid halides.

Summary of the Application

Acetyltropylic chloride can be produced in the laboratory by the reaction of acetic acid with chlorodehydrating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), phosgene, or thionyl chloride (SOCl2) .

Methods of Application

The reaction involves the use of a chlorodehydrating agent and acetic acid . The reaction is usually carried out under controlled conditions to prevent the formation of impurities .

Results or Outcomes

The result of this process is the formation of acetyltropylic chloride . This compound is a key intermediate in various organic synthesis reactions .

Friedel-Crafts Acylation of Aromatic Rings

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the Friedel-Crafts acylation of aromatic rings .

Summary of the Application

Acetyltropylic chloride can be used in Friedel-Crafts acylation reactions . This reaction is a method of introducing an acetyl group into an aromatic compound .

Methods of Application

The reaction involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution . The acetyl group from the acetyltropylic chloride is introduced into the aromatic ring .

Results or Outcomes

The result of this process is the formation of an acetylated aromatic compound . This reaction is widely used in the synthesis of various organic compounds .

Synthesis of Acid Halides

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of acid halides .

Summary of the Application

Acetyltropylic chloride can be produced in the laboratory by the reaction of acetic acid with chlorodehydrating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), phosgene, or thionyl chloride (SOCl2) .

Methods of Application

The reaction involves the use of a chlorodehydrating agent and acetic acid . The reaction is usually carried out under controlled conditions to prevent the formation of impurities .

Results or Outcomes

The result of this process is the formation of acetyltropylic chloride . This compound is a key intermediate in various organic synthesis reactions .

Safety And Hazards

Eigenschaften

IUPAC Name |

(3-chloro-3-oxo-2-phenylpropyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-8(13)15-7-10(11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWISFVVAKCNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1=CC=CC=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447291 |

Source

|

| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyltropylic chloride | |

CAS RN |

14510-37-3 |

Source

|

| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.